molecular formula C21H16N2O B14697226 Urea, N,N-di-2-naphthalenyl- CAS No. 33102-63-5

Urea, N,N-di-2-naphthalenyl-

Cat. No.: B14697226
CAS No.: 33102-63-5
M. Wt: 312.4 g/mol
InChI Key: HJULLKDMHVMMRT-UHFFFAOYSA-N
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Description

Urea, N,N-di-2-naphthalenyl-: is a derivative of urea where the nitrogen atoms are substituted with 2-naphthalenyl groups. This compound is part of the broader class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-di-2-naphthalenyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-naphthylamine with phosgene to generate the corresponding isocyanate, which then reacts with another molecule of 2-naphthylamine to form the desired urea derivative .

Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its environmental and safety concerns. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N-di-2-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: In chemistry, Urea, N,N-di-2-naphthalenyl- is used as a building block for synthesizing other complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and van der Waals interactions makes it a candidate for studying protein-ligand interactions .

Medicine: In medicine, derivatives of N-substituted ureas are explored for their pharmacological properties.

Industry: Industrially, Urea, N,N-di-2-naphthalenyl- is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of Urea, N,N-di-2-naphthalenyl- involves its ability to form multiple types of interactions with target molecules. It can establish hydrogen bonds with both backbone and side chains of proteins, as well as van der Waals contacts with nonpolar moieties. This promiscuity in interactions makes it a versatile compound for studying protein stability and denaturation .

Comparison with Similar Compounds

  • N,N’-dimethyl-urea
  • N,N’-di-phenyl-urea
  • N,N’-di-1-naphthalenyl-urea

Comparison: Compared to other similar compounds, Urea, N,N-di-2-naphthalenyl- is unique due to the presence of two 2-naphthalenyl groups. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for π-π stacking interactions. These properties make it particularly useful in applications requiring strong molecular interactions and stability .

Properties

CAS No.

33102-63-5

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1,3-dinaphthalen-2-ylurea

InChI

InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)

InChI Key

HJULLKDMHVMMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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